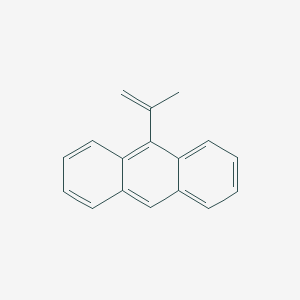

9-(Prop-1-EN-2-YL)anthracene

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon comprising three fused benzene (B151609) rings, serves as a fundamental scaffold for a vast array of derivatives that are pivotal in modern chemical research. The extended π-conjugated system of the anthracene core imparts unique photophysical and electronic properties to these molecules, making them highly valuable in diverse scientific and technological fields. researchgate.net Modifications to the anthracene ring, particularly at the 9 and 10 positions, can significantly alter properties such as fluorescence quantum yield, solubility, and reactivity, allowing for the fine-tuning of molecules for specific applications. nih.gov

The significance of anthracene derivatives is particularly pronounced in materials science. Their inherent fluorescence and charge transport capabilities have led to their intensive use in the development of organic light-emitting diodes (OLEDs). oup.com By introducing various substituents, researchers can create materials that emit light across the entire visible spectrum, from blue to red. oup.com Beyond OLEDs, these compounds are integral to the creation of organic field-effect transistors (OFETs), solar cells, and other organic electronic devices. researchgate.net

In the realm of biology and medicine, anthracene derivatives are utilized as fluorescent probes for bioimaging and as chemosensors. researchgate.netmdpi.com Their ability to intercalate with DNA and their photochemical reactivity make them useful tools for studying biological systems and have even been investigated for therapeutic applications. researchgate.net Furthermore, their capacity to undergo photoreversible [4+4] cycloaddition reactions has been harnessed to create photoresponsive polymers, hydrogels, and other smart materials with applications in areas like drug delivery and self-healing coatings. researchgate.netnih.gov The versatility of the anthracene framework continues to drive innovation, bridging fundamental research with practical applications in electronics, biology, and materials chemistry. researchgate.net

Overview of Aromatic Compounds with Unsaturated Aliphatic Substituents at the C9 Position

Aromatic compounds featuring unsaturated aliphatic substituents, such as vinyl or propenyl groups, at the C9 position of an anthracene core represent a significant subclass of anthracene derivatives. These "aromatic vinyl systems" possess a unique combination of properties stemming from the electronic communication between the π-system of the aromatic core and the appended double bond. This conjugation influences the molecule's photophysical behavior, including its absorption and emission characteristics, and defines its chemical reactivity.

The synthesis of 9-alkenylanthracenes is often achieved through well-established organometallic cross-coupling reactions or classic olefination methods. The palladium-catalyzed Heck reaction, for instance, provides a convenient route to link vinyl moieties to the anthracene system. mdpi.com Another common approach is the Wittig reaction, which utilizes the reaction of 9-formylanthracene with an appropriate phosphorus ylide to form the desired vinyl-substituted product. researchgate.net Grignard reactions are also employed; for example, reacting 9-bromoanthracene (B49045) with a ketone like acetone (B3395972) can yield a tertiary alcohol, which can then be dehydrated to form a propenyl-substituted anthracene. oup.comoregonstate.edu

A defining characteristic of these compounds is their rich photochemistry. Upon photoirradiation, 9-vinyl substituted anthracenes can undergo several transformations. One common pathway is E/Z (trans/cis) isomerization around the carbon-carbon double bond. researchgate.net Another critical reaction is the [4+4] photodimerization, where two anthracene molecules align and react through their central rings upon exposure to UV light to form a dimer. researchgate.netnih.gov This cycloaddition is often reversible, with the dimer dissociating back to the monomer units upon heating, a property that is highly valuable for developing photo-switchable materials. The specific substituent on the vinyl group and any groups at the 10-position can influence the efficiency and selectivity of these photoreactions.

Current Research Landscape Pertaining to 9-(Prop-1-en-2-yl)anthracene and Structurally Analogous Compounds

Research specifically focused on this compound, also known as 9-isopropenylanthracene, is part of a broader investigation into 9-alkenylanthracenes. While less extensively studied than its close analog, 9-vinylanthracene (B1293765), key research into its synthesis and potential reactivity has been established.

Early synthetic routes reported in 1981 highlighted methods for producing 9-isopropenylanthracene. thieme-connect.com A prevalent method involves a Grignard reaction, where 9-bromoanthracene is first converted to an organomagnesium reagent. This reagent is then reacted with acetone to produce the intermediate alcohol, 9-(1-hydroxy-1-methylethyl)anthracene, which is subsequently dehydrated to yield 9-isopropenylanthracene. oup.comoregonstate.edu This synthesis provides a direct pathway to this specific branched alkenyl substituent.

Table 1: Synthesis and Properties of 9-Isopropenylanthracene

| Property | Value | Reference |

| Synthesis Method | Grignard reaction of 9-bromoanthracene with acetone, followed by dehydration | oup.comoregonstate.edu |

| Melting Point | 84.5-86.0 °C | oup.com |

The research landscape for structurally analogous compounds, particularly 9-vinylanthracene, is considerably more detailed and provides context for the potential applications of 9-isopropenylanthracene. 9-Vinylanthracene and its derivatives have been synthesized and explored for their aggregation-induced emission (AIE) properties. nih.govmdpi.com These AIE-active molecules are weakly fluorescent in solution but become highly emissive upon aggregation, making them promising candidates for biological sensors, protein quantification, and cellular imaging. nih.govmdpi.com The photophysical properties of these systems are often correlated with their molecular structures using density functional theory (DFT) calculations to understand frontier molecular orbital energy levels. mdpi.com

Given the structural similarity, it is plausible that 9-isopropenylanthracene would exhibit analogous photochemical behavior, including the potential for photodimerization and interesting fluorescence properties. The additional methyl group on the vinyl substituent, compared to 9-vinylanthracene, could introduce steric effects that influence crystal packing and the kinetics of photochemical reactions like cycloaddition. While dedicated studies on the applications of 9-isopropenylanthracene are not widely reported, the robust research on related 9-alkenylanthracenes suggests its potential as a building block for photoresponsive polymers and fluorescent materials.

Structure

3D Structure

Properties

CAS No. |

58873-48-6 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-prop-1-en-2-ylanthracene |

InChI |

InChI=1S/C17H14/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

InChI Key |

PBMREGLSNAEOME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Prop 1 En 2 Yl Anthracene and Analogues

Direct Synthetic Routes to 9-Allylanthracene (B14156108) and Related C9-Vinyl Anthracenes

Direct synthetic methods provide a straightforward pathway to C9-alkenyl anthracenes by forming the key carbon-carbon bond from readily available anthracene (B1667546) precursors. One of the most classic and effective methods is the Wittig reaction, which converts a carbonyl group into an alkene. For the specific synthesis of 9-(prop-1-en-2-yl)anthracene, 9-acetylanthracene (B57403) serves as the ideal starting material. It undergoes a reaction with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium), to directly yield the target compound. This olefination is highly efficient for generating terminal alkenes.

Another common target, 9-allylanthracene, which is an isomer of this compound, can be prepared via a Grignard reaction. This involves the reaction of an anthracenyl nucleophile with an allyl electrophile. Typically, 9-bromoanthracene (B49045) is converted into the Grignard reagent, anthracen-9-ylmagnesium bromide, which then reacts with an allyl halide such as allyl bromide to furnish 9-allylanthracene. It is noteworthy that 9-allylanthracene can be subsequently isomerized to the more thermodynamically stable 9-(prop-1-en-1-yl)anthracene (B14673382) under basic or transition-metal-catalyzed conditions, rather than the target isopropenyl isomer.

Table 1: Comparison of Direct Synthetic Routes for C9-Alkenyl Anthracenes

| Route | Anthracene Precursor | Key Reagent(s) | Primary Product | Target Relevance |

| Wittig Reaction | 9-Acetylanthracene | Methylenetriphenylphosphorane | This compound | Direct synthesis of the title compound |

| Grignard Reaction | 9-Bromoanthracene | 1. Mg turnings 2. Allyl bromide | 9-Allylanthracene | Synthesis of a key structural isomer |

| Wittig Reaction | 9-Anthraldehyde (B167246) | Methylenetriphenylphosphorane | 9-Vinylanthracene (B1293765) | Synthesis of a related C9-vinyl analogue |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering high efficiency and functional group tolerance. These methods are paramount for constructing C-C and C-heteroatom bonds on the anthracene core.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. To synthesize this compound, two primary disconnection approaches are viable:

Coupling of 9-bromoanthracene with an isopropenylboron species, such as isopropenylboronic acid or its more stable pinacol (B44631) ester derivative (2-(prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Coupling of anthracene-9-boronic acid with a vinyl halide, such as 2-bromopropene (B1265445).

Both routes are effective and typically proceed under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and an aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/ethanol or dioxane/water. The choice of route often depends on the commercial availability and stability of the respective coupling partners. While primarily used for C-C bond formation, specialized Suzuki-Miyaura protocols have also been developed for C-O bond formation by coupling arylboronic acids with phenols, although this is less common for simple ether synthesis compared to other methods.

Table 2: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

| Anthracene Substrate | Boron Reagent | Catalyst | Base | Solvent | Product |

| 9-Bromoanthracene | Isopropenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | This compound |

| Anthracene-9-boronic acid | 2-Bromopropene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | This compound |

The Ullmann condensation is a classic copper-catalyzed coupling reaction, traditionally used for forming C-C, C-O, and C-N bonds. While modern palladium-catalyzed methods are often preferred for C-C bond formation due to their milder conditions, the Ullmann reaction remains relevant for synthesizing certain functionalized anthracenes, particularly those with heteroatom linkages at the C9 position.

For instance, the synthesis of 9-phenoxyanthracene (B13139900) or 9-(arylamino)anthracene derivatives often employs Ullmann conditions. This involves reacting 9-bromoanthracene with a phenol (B47542) or an aniline (B41778) in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures. The development of ligand-accelerated Ullmann protocols, using ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, has allowed these reactions to proceed under significantly milder conditions, thereby expanding their synthetic utility for creating a diverse library of functionalized anthracene analogues.

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene. This reaction is exceptionally well-suited for introducing unsaturated side chains onto aromatic cores like anthracene. To form a C9-alkenyl anthracene, 9-bromoanthracene or 9-iodoanthracene (B1296594) is reacted with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of a precursor to this compound, 9-bromoanthracene can be coupled with propene. The reaction typically employs a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine) and a hindered amine base such as triethylamine (B128534) or diisopropylethylamine. The regioselectivity of the insertion can be controlled by the choice of ligands and reaction conditions, but the reaction generally favors the formation of the more substituted alkene product. The Heck reaction provides a powerful, atom-economical method for directly vinylating the anthracene core.

Table 3: Example of a Heck Reaction for Anthracene Vinylation

| Aryl Halide | Alkene Partner | Catalyst System | Base | Product Type |

| 9-Bromoanthracene | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 9-((E)-Styryl)anthracene |

| 9-Bromoanthracene | Propene | Pd(OAc)₂, suitable ligand | (i-Pr)₂NEt | 9-(Prop-1-en-1-yl)anthracene and/or this compound |

Condensation and Addition Reactions for Derivative Synthesis

Beyond direct synthesis, condensation reactions are fundamental for elaborating the anthracene core into more complex, functional architectures. These methods build upon simple C9-substituted anthracenes to create derivatives with extended conjugation and unique electronic properties.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This reaction is a cornerstone for synthesizing anthracenyl chalcones, which are valuable intermediates in medicinal chemistry and materials science.

The synthesis typically involves the reaction of 9-anthraldehyde with an acetophenone (B1666503) derivative. In a classic procedure, 9-anthraldehyde and acetophenone are stirred in an alcoholic solvent (e.g., ethanol) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via the formation of an enolate from the acetophenone, which then performs a nucleophilic attack on the carbonyl carbon of 9-anthraldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the highly conjugated chalcone product, (E)-1-phenyl-3-(anthracen-9-yl)prop-2-en-1-one. The E-isomer is predominantly formed due to its greater thermodynamic stability. This strategy allows for the modular synthesis of a wide array of anthracenyl chalcones by simply varying the acetophenone component.

Table 4: Synthesis of Anthracenyl Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base Catalyst | Solvent | Product Name |

| 9-Anthraldehyde | Acetophenone | NaOH | Ethanol | (E)-1-Phenyl-3-(anthracen-9-yl)prop-2-en-1-one |

| 9-Anthraldehyde | 4'-Methoxyacetophenone | KOH | Methanol | (E)-3-(Anthracen-9-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 9-Anthraldehyde | 4'-Nitroacetophenone | NaOH | Ethanol | (E)-3-(Anthracen-9-yl)-1-(4-nitrophenyl)prop-2-en-1-one |

Reactions Involving Anthrone (B1665570) Precursors and Organometallic Reagents

The synthesis of 9-alkenylanthracenes, including this compound, can be effectively achieved through the reaction of anthrone with organometallic reagents. A prominent method involves the use of Grignard reagents, which are organomagnesium halides. This classical approach provides a versatile route to forming carbon-carbon bonds at the C9 position of the anthracene core. tsijournals.com

The general mechanism begins with the nucleophilic attack of the organometallic compound on the electrophilic carbonyl carbon of anthrone (9(10H)-anthracenone). For the synthesis of this compound, the specific Grignard reagent required is isopropenyl magnesium bromide. This reagent is typically prepared from magnesium metal and 2-bromopropene in a suitable solvent like tetrahydrofuran (B95107) (THF). tsijournals.com

The reaction proceeds in two main stages. First, anthrone is added to the solution of the pre-formed Grignard reagent. The isopropenyl anion attacks the carbonyl group of anthrone, leading to the formation of a tertiary alcohol intermediate, 9-hydroxy-9-(prop-1-en-2-yl)-9,10-dihydroanthracene, after an acidic workup. The mixture is typically stirred for several hours at room temperature to ensure the completion of the reaction. tsijournals.com

The second stage is a dehydration step to introduce the double bond and restore the aromaticity of the anthracene ring system. The crude tertiary alcohol obtained from the first stage is treated with a dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), in a non-polar solvent like benzene (B151609). This elimination reaction removes the hydroxyl group and a proton from the adjacent C10 position, yielding the final product, this compound. tsijournals.com

Table 1: Grignard Reaction for Synthesis of 9-Alkenylanthracenes from Anthrone

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Grignard Reagent Formation | Isopropenyl bromide, Magnesium (Mg) metal, dry Tetrahydrofuran (THF) | Preparation of the nucleophilic organometallic reagent. tsijournals.com |

| Addition Reaction | Anthrone, Isopropenyl magnesium bromide in THF, 10% HCl (for workup) | Nucleophilic addition to the carbonyl group to form a tertiary alcohol intermediate. tsijournals.com |

| Dehydration | Crude alcohol intermediate, Phosphorus pentoxide (P₄O₁₀), Benzene | Elimination of water to form the final alkene product and restore anthracene aromaticity. tsijournals.com |

Advanced Purification Techniques in 9-Anthracene Chemistry

The purification of this compound and its analogues is critical to obtaining materials with the high purity required for many applications. Several advanced techniques are employed to separate the desired product from unreacted starting materials, by-products, and isomers.

Column Chromatography is a fundamental and widely used technique for the purification of anthracene derivatives. rsc.org The choice of stationary and mobile phases is crucial for effective separation. For non-polar compounds like 9-alkenylanthracenes, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents, such as n-pentane or hexane, sometimes with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate to modulate the elution rate. rsc.org For instance, (Z)-9-(prop-1-en-1-yl)anthracene has been successfully purified using column chromatography on silica gel with a mixture of n-pentane and diethyl ether as the eluent. rsc.org

Recrystallization is another powerful method for purifying solid anthracene derivatives. This technique relies on the differences in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For many anthracene compounds, solvents like ethanol, isopropanol (B130326), or mixtures such as ethanol/water are effective. mdpi.com The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Sublimation is a specialized purification technique suitable for thermally stable, non-volatile solids. Under reduced pressure (high vacuum) and elevated temperature, the compound transitions directly from the solid to the gas phase and then crystallizes back to the solid phase on a cooled surface, leaving non-volatile impurities behind. This method is particularly effective for achieving very high purity levels, often exceeding 99%. mdpi.commdpi.com For example, various 9,10-anthracene derivatives have been purified via sublimation at temperatures between 155–185 °C under high vacuum. mdpi.com

Preparative Layer Chromatography (PLC) is a larger-scale version of thin-layer chromatography (TLC) used to separate and purify quantities of material. Similar to column chromatography, it uses a solid support (like silica gel) on a plate and a liquid mobile phase. It is particularly useful for separating complex mixtures or when only small amounts of product are available. orientjchem.org

Table 2: Summary of Purification Techniques for 9-Anthracene Derivatives

| Technique | Principle | Typical Application/Conditions | Reference(s) |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of non-polar to moderately polar anthracene derivatives using silica gel with hexane/ether or pentane/ether eluents. | rsc.org |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at varying temperatures. | Purification of solid products from solvents like isopropanol or ethanol/water mixtures. | mdpi.com |

| Sublimation | Phase transition from solid to gas, followed by deposition back to a pure solid phase. | Final purification of thermally stable compounds to achieve high purity; performed under high vacuum (e.g., 10⁻³ Torr) and elevated temperatures (e.g., 155-185 °C). | mdpi.commdpi.com |

| Preparative Layer Chromatography (PLC) | Separation on a solid support layer, similar to TLC but on a larger scale. | Purification of complex mixtures, often using hexane/ethyl acetate as the mobile phase. | orientjchem.org |

Structural Elucidation and Intermolecular Interactions

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional structure of crystalline solids at an atomic level. hazenresearch.commpg.de For anthracene (B1667546) derivatives, this method provides invaluable data on molecular conformation, bond lengths, bond angles, and the packing of molecules within a crystal lattice, which collectively influence the material's bulk properties. mdpi.com

Dihedral and torsion angles are critical parameters derived from crystallographic data that describe the conformation of a molecule. Specifically, they quantify the rotation around chemical bonds. In 9-substituted anthracenes, the dihedral angle between the plane of the substituent group and the plane of the anthracene core is of particular interest. The bulkiness of the substituent frequently forces a highly twisted conformation to minimize steric hindrance.

For example, in the structure of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the two anthracene ring systems are significantly twisted relative to the central enone plane, with dihedral angles of 85.21° and 83.98°. nih.gov This twisting is also evident in the torsion angles, such as the C1-C14-C15-C16 angle of 93.65°, which indicates a near-perpendicular arrangement between the anthracene core and the propenone linker. nih.gov Similarly, in (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one, the dihedral angle between the anthracene ring system and the prop-2-en-1-one unit is 49.85°. nih.gov These angles highlight the steric pressure exerted by the 9-substituent, which prevents a fully planar molecular structure and can significantly impact electronic conjugation across the molecule.

E/Z isomerism, a form of stereoisomerism, is a key conformational feature in molecules containing carbon-carbon double bonds with different substituents on each carbon. The restricted rotation around the C=C bond fixes the spatial position of the substituents, leading to distinct E (entgegen, opposite) and Z (zusammen, together) isomers. This is particularly relevant for 9-substituted anthracenes bearing unsaturated chains like the prop-2-en-1-one moiety found in many anthracene-based chalcones.

Crystallographic studies of compounds such as (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one and (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one consistently show that these molecules exist in the E configuration with respect to the central ethenyl bond. nih.govnih.gov For the furan (B31954) derivative, the C5—C6—C7—C8 torsion angle is 178.00(9)°, confirming the trans arrangement across the double bond. nih.gov It is important to note that for the titular compound, 9-(prop-1-en-2-yl)anthracene, E/Z isomerism is not possible because one of the double-bonded carbons (the terminal C2 of the propene chain) is bonded to two identical hydrogen atoms. Nevertheless, the conformational analysis of the orientation of the prop-1-en-2-yl group relative to the anthracene ring remains crucial for understanding its structure.

Supramolecular Chemistry and Non-Covalent Interactions

The assembly of individual molecules into a stable, ordered crystal lattice is directed by a network of non-covalent interactions. In anthracene derivatives, these weak forces, including C-H···π and π-π stacking interactions, are fundamental to their supramolecular chemistry and play a decisive role in the final solid-state architecture. mdpi.com

The C-H···π interaction is a non-conventional hydrogen bond where a C-H bond acts as the hydrogen donor and the electron-rich π system of an aromatic ring, such as anthracene, acts as the acceptor. rsc.orgmdpi.com These interactions are ubiquitous in the crystal packing of aromatic hydrocarbons and their derivatives, serving as a key cohesive force that guides molecular arrangement. nih.gov

π-π stacking interactions are attractive forces that occur between the π-electron systems of aromatic rings. These interactions are crucial for the self-assembly of planar molecules like anthracene and its derivatives, often leading to columnar or herringbone packing motifs in the solid state. nih.gov The geometry of the stacking (e.g., face-to-face vs. offset) and the distance between the aromatic planes are key parameters that influence the electronic properties of the resulting material.

In the crystal structure of (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one, molecules are linked into a two-dimensional network partly by π-π interactions involving the furan rings, with a centroid–centroid distance of 3.7205 Å. nih.gov The introduction of bulky substituents at the 9-position can hinder or modify π-π stacking of the anthracene cores. However, in some structures, these interactions persist and play a significant role. For example, some anthracene derivatives form dimers that are further arranged by π-π stacking interactions with centroid-centroid distances around 3.7561 Å. These forces are fundamental to the process of molecular self-assembly, dictating the morphology and properties of the crystalline material.

Classical and Non-Classical Hydrogen Bonding Networks

In the absence of a crystal structure for this compound, a definitive analysis of its hydrogen bonding network is not possible. Generally, classical hydrogen bonds involve a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen. Given that this compound is a hydrocarbon, composed solely of carbon and hydrogen, it lacks the requisite functional groups to form classical hydrogen bonds.

However, the molecule could potentially participate in non-classical hydrogen bonds, such as C-H···π interactions. These weaker interactions are common in aromatic systems where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an aromatic ring. Studies on other anthracene derivatives have shown the prevalence of such interactions in their crystal packing. For instance, in the crystal structure of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, weak C—H···π interactions are the primary forces connecting molecules into chains. Similarly, derivatives like (E)-3-(Anthracen-9-yl)-1-(furan-2-yl)prop-2-en-1-one exhibit C—H···O hydrogen bonds and π···π stacking interactions, demonstrating the variety of weak intermolecular forces that can be present.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H and C···H/H···C contacts, which are typical for hydrocarbons. Research on 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, for example, revealed that H···H interactions were the dominant contributors to the crystal packing. Another study on (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one indicated a high percentage of C···H/H···C contacts (41.2%), highlighting the importance of these interactions.

The shape and features of the Hirshfeld surface, including depressions (d_norm) and fingerprint plots, provide a detailed picture of the intermolecular environment. Without experimental crystal data for this compound, a specific Hirshfeld surface analysis cannot be performed. However, based on its molecular structure and analyses of related compounds, it is reasonable to predict that van der Waals forces, particularly dispersion forces arising from H···H and C···H contacts, would be the primary drivers of its solid-state assembly.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Architecture and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the structural and electronic properties of aromatic systems like anthracene (B1667546) and its derivatives. researchgate.netnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

Geometry Optimization and Equilibrium Structures

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization, which calculates the forces on each atom and adjusts their positions until a minimum energy state is reached. nih.gov

For 9-substituted anthracenes, a key structural feature is the orientation of the substituent relative to the planar anthracene core. Due to steric hindrance from the peri-hydrogens on the anthracene ring, the substituent at the 9-position is typically twisted out of the plane of the aromatic rings. nih.goviucr.orgnih.gov In the case of 9-(prop-1-en-2-yl)anthracene, DFT calculations would be expected to show the anthracene moiety itself remains largely planar, while the prop-1-en-2-yl group is rotated at the C9-C(prop) bond. This twisting minimizes steric repulsion and is a characteristic feature of meso-substituted anthracenes. nih.goviucr.org

Theoretical studies on analogous compounds, such as (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, reveal significant torsion angles between the substituent and the anthracene plane, often in the range of 80-95°. nih.goviucr.org These computational results are generally in good agreement with experimental data obtained from X-ray crystallography for similar molecules. nih.govnih.gov

| Parameter | Description | Expected Finding for this compound |

| Anthracene Core | Planarity of the three fused rings. | The tricyclic system is expected to be essentially planar. |

| Torsion Angle | The dihedral angle between the plane of the substituent and the plane of the anthracene core. | A significant twist is expected, minimizing steric hindrance. |

| Bond Lengths | C-C bond distances within the anthracene core and the substituent. | The bond lengths in the central ring of the anthracene core are typically slightly longer than those in the outer rings, reflecting aromatic delocalization. nih.gov |

Selection and Impact of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For anthracene derivatives, a vast body of research has demonstrated that the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional provides reliable results for molecular geometries and electronic properties. nih.govnih.gov This functional incorporates a portion of the exact exchange energy from Hartree-Fock theory, which improves its accuracy.

The basis set choice involves a trade-off between accuracy and computational expense. Pople-style basis sets, such as 6-311++G(d,p), are very commonly employed for these types of molecules. nih.govnih.goviucr.orgresearchgate.net The components of this basis set notation signify:

6-311G : Describes the core and valence electrons with a good degree of flexibility.

++ : Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing anions and weak non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more complex, non-spherical electron density distributions, which is essential for describing chemical bonds accurately.

This combination, B3LYP/6-311++G(d,p), has been shown to yield results that are in excellent agreement with experimental data for related anthracene compounds. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra.

Theoretical investigations on anthracenyl radicals and other derivatives have successfully assigned the observed vibrational modes. nih.gov For this compound, calculations would predict characteristic frequencies for C-H stretching and bending modes of the aromatic ring, as well as vibrations specific to the prop-1-en-2-yl substituent, such as the C=C double bond stretch. Comparing the calculated spectrum with an experimental one can confirm the structure and purity of the synthesized compound.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, DFT provides profound insights into the electronic nature of a molecule, which governs its reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. researchgate.net In many 9-substituted anthracene derivatives, the HOMO is typically localized over the electron-rich anthracene π-system, while the distribution of the LUMO can be influenced by the nature of the substituent. researchgate.net

Computational studies on anthracene chalcones have shown that DFT calculations at the B3LYP/6-311++G(d,p) level can predict HOMO-LUMO gaps that are in excellent agreement with experimental values derived from UV-Vis spectroscopy. nih.govnih.govresearchgate.net For instance, the calculated gap for (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one is 3.07 eV, which compares favorably with the experimental value of 3.03 eV. nih.govresearchgate.net For this compound, the HOMO-LUMO gap is expected to be in a similar range, reflecting the extended π-conjugation of the anthracene core.

| Compound | Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |

| (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one nih.govresearchgate.net | DFT/B3LYP/6-311++G(d,p) | Value not specified | Value not specified | 3.07 |

| 1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one nih.govresearchgate.net | DFT/B3LYP/6-311++G(d,p) | Value not specified | Value not specified | 3.15 |

| 1-(anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one nih.gov | DFT/B3LYP/6-311++G(d,p) | Value not specified | Value not specified | 2.95 |

Note: The table presents data for structurally related compounds to illustrate typical computational results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack.

The color scheme on an MEP map typically ranges from red to blue:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green : Represents regions of neutral or near-zero potential.

For anthracene and its derivatives, the MEP map generally shows a large area of negative potential (red or yellow) located above and below the plane of the π-system of the aromatic rings. researchgate.net This electron-rich character makes the anthracene core a target for electrophiles. The specific substituent at the 9-position would modulate this potential distribution. The double bond of the prop-1-en-2-yl group would also represent a region of high electron density, making it a potential site for electrophilic addition reactions. The MEP map provides a clear, intuitive picture of the charge distribution and is a powerful predictor of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For a molecule like this compound, NBO analysis would provide a detailed understanding of the charge transfer occurring between the anthracene core and the prop-1-en-2-yl substituent.

This analysis would involve the examination of the donor-acceptor interactions between the filled NBOs of one part of the molecule and the vacant NBOs of another. For instance, the π-orbitals of the anthracene ring could act as donors, while the π* anti-bonding orbitals of the vinyl group could act as acceptors, or vice versa. The stabilization energy (E2) associated with these interactions quantifies the extent of charge delocalization and the strength of the hyperconjugative or conjugative interactions.

A hypothetical data table for the most significant interactions in this compound might look like this:

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) Anthracene | π*(Cα-Cβ) Prop-en-yl | Data not available |

| π(Cα-Cβ) Prop-en-yl | π*(C9-C9a) Anthracene | Data not available |

This table is for illustrative purposes only. Actual data is not available.

Fukui Functions and Global Chemical Reactivity Descriptors

Fukui functions are essential in density functional theory (DFT) for characterizing the reactivity of different sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when the total number of electrons is altered. Specifically, the Fukui function helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

For this compound, calculating the Fukui functions would pinpoint the atoms on both the anthracene moiety and the prop-1-en-2-yl side chain that are most likely to participate in chemical reactions.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

This table is for illustrative purposes only. Actual data is not available.

Time-Dependent DFT (TD-DFT) for Excited State Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum by calculating the energies of various electronic transitions and their corresponding oscillator strengths.

This analysis would reveal how the prop-1-en-2-yl substituent influences the electronic transitions of the anthracene chromophore. Key findings would include the nature of the transitions (e.g., π-π*), the orbitals involved (e.g., HOMO to LUMO), and the predicted wavelengths of maximum absorption (λmax). This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics.

Hypothetical TD-DFT Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available | HOMO → LUMO |

| S0 → S2 | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

This table is for illustrative purposes only. Actual data is not available.

Lattice Energy Analysis and Crystal Packing Prediction

The study of lattice energy and crystal packing is fundamental to understanding the solid-state properties of a molecular compound. For this compound, this analysis would involve predicting the most stable crystal structure and calculating the energy of the crystal lattice. This is often achieved using computational methods that can model intermolecular forces.

The analysis would identify the key intermolecular interactions, such as π-π stacking between anthracene rings and C-H···π interactions, that govern the packing of the molecules in the crystal. Understanding the crystal packing is vital for predicting material properties like melting point, solubility, and charge transport characteristics in the solid state.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. For this compound, a QTAIM analysis would characterize the nature of all covalent and non-covalent interactions within the molecule and between molecules in a crystal.

By analyzing the topological properties of the electron density at bond critical points (BCPs), QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. This would offer deep insights into the bonding within the anthracene and prop-1-en-2-yl fragments and the non-covalent interactions that dictate its supramolecular chemistry.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Reactivity and Mechanistic Studies

Diels-Alder Cycloaddition Reactions

The anthracene (B1667546) core of 9-(prop-1-en-2-yl)anthracene serves as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. These [4+2] cycloaddition reactions typically occur across the 9 and 10 positions of the anthracene nucleus.

Reaction Mechanism and Stereoselectivity (Endo/Exo Preference)

The Diels-Alder reaction of 9-substituted anthracenes is generally understood to proceed through a concerted mechanism, involving a single, cyclic transition state. This pericyclic reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.

A key aspect of the stereoselectivity in Diels-Alder reactions involving cyclic dienes or dienophiles is the preference for either endo or exo addition. In the context of this compound reacting with a dienophile, the endo product is the one where the substituents on the dienophile are oriented towards the benzene (B151609) rings of the anthracene, while in the exo product, they are oriented away.

Generally, the endo product is kinetically favored in Diels-Alder reactions, a phenomenon often explained by secondary orbital interactions. chemistrysteps.com These are favorable interactions between the frontier orbitals of the diene and the unsaturated substituents of the dienophile in the transition state. masterorganicchemistry.com This stabilizing effect lowers the activation energy of the endo pathway compared to the exo pathway. chemistrysteps.com However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. chemistrysteps.com

| Diene | Dienophile | Major Product (Kinetic Control) | Primary Stabilizing Factor |

| This compound (analogues) | Cyclic Dienophiles (e.g., Maleic Anhydride) | Endo | Secondary Orbital Interactions |

| This compound (analogues) | Cyclic Dienophiles (e.g., Maleic Anhydride) | Exo | Thermodynamic Stability |

This table illustrates the general principles of endo/exo selectivity in Diels-Alder reactions involving anthracene derivatives, as specific data for this compound is not available.

Regioselectivity in Cycloadditions with Substituted Dienophiles

When this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, with the possibility of forming "ortho" and "meta" isomers. The "ortho" isomer refers to the adduct where the electron-withdrawing group of the dienophile is adjacent to the C9 substituent of the anthracene, while in the "meta" isomer, it is further away.

For Diels-Alder reactions of 9-substituted anthracenes bearing electron-releasing or alkyl groups, the "ortho" regioisomer is typically the major product. researchgate.net This preference can be rationalized by considering the electronic effects and frontier molecular orbital (FMO) theory. The substituent at the 9-position can influence the coefficients of the HOMO and LUMO of the anthracene diene system, leading to a more favorable orbital overlap for the formation of the "ortho" transition state.

While specific studies on the regioselectivity of this compound with a range of substituted dienophiles are limited, studies on similar 9-substituted anthracenes provide insight. For example, the reaction of 9-methoxymethylanthracene with citraconic anhydride (B1165640) yields the ortho regioisomer with high selectivity (>99:1). researchgate.net It is anticipated that this compound would exhibit similar regiochemical preferences.

| 9-Substituted Anthracene | Unsymmetrical Dienophile | Major Regioisomer |

| 9-Alkylanthracene | Acrylate | Ortho |

| 9-Alkoxy-anthracene | Acrylonitrile | Ortho |

| 9-Aryl-anthracene | Methyl Vinyl Ketone | Ortho |

This table presents the generally observed regioselectivity for Diels-Alder reactions of 9-substituted anthracenes with unsymmetrical dienophiles.

Kinetic Studies of Diels-Alder Adduct Formation

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. For 9-substituted anthracenes, the substituent at the 9-position can either accelerate or decelerate the reaction. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate by lowering the energy gap between the HOMO of the diene and the LUMO of the dienophile.

Kinetic studies on the Diels-Alder reactions of various 9-substituted anthracenes with maleic anhydride have been performed using techniques such as NMR spectroscopy. csp.edu These studies have shown that an electron-donating methyl group at the 9-position significantly increases the reaction rate compared to unsubstituted anthracene, while an electron-withdrawing aldehyde group decreases the rate. csp.edu The isopropenyl group in this compound is generally considered to be weakly electron-donating or neutral, suggesting that its reaction rate would be comparable to or slightly faster than that of unsubstituted anthracene.

| 9-Substituent on Anthracene | Relative Reaction Rate with Maleic Anhydride | Electronic Effect of Substituent |

| -CH₃ | Faster | Electron-donating |

| -H | Reference | Neutral |

| -CHO | Slower | Electron-withdrawing |

| -CH=CH₂ (analogous to isopropenyl) | Expected to be slightly faster than -H | Weakly electron-donating |

Synthesis of Polycyclic Systems (e.g., Triptycene (B166850) Derivatives, Ethanoanthracenes)

The Diels-Alder reaction of this compound is a key step in the synthesis of more complex polycyclic systems, such as triptycene and ethanoanthracene derivatives.

Triptycene Derivatives: Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, which are synthesized via the Diels-Alder reaction of an anthracene derivative with a benzyne (B1209423) dienophile. encyclopedia.pubmdpi.com The reaction of this compound with benzyne, generated in situ, would yield a 9-isopropenyltriptycene. This triptycene derivative could then serve as a versatile building block for the synthesis of more complex molecular architectures for applications in materials science and supramolecular chemistry. encyclopedia.pubnih.govresearchgate.net

Ethanoanthracenes: Ethanoanthracenes are formed through the Diels-Alder reaction of anthracenes with dienophiles such as maleic anhydride or acrylates. The resulting adducts possess a characteristic ethano-bridge across the 9 and 10 positions of the original anthracene core. These structures are of interest in medicinal chemistry and materials science. The reaction of this compound with various dienophiles would lead to a range of functionalized 9-isopropenylethanoanthracene derivatives.

Photodimerization and Reversible Polymer Systems

Anthracene and its derivatives are well-known for their ability to undergo photodimerization upon exposure to UV light. This photochemical reaction is a key principle in the development of photoresponsive materials and reversible polymer systems.

[4+4]-Cycloadditions and Dianthracene Formation

Upon irradiation with UV light, typically in the range of 300-400 nm, this compound is expected to undergo a [4+4] cycloaddition reaction between two molecules. researchgate.net This reaction occurs between the 9,10-positions of one molecule and the 9,10-positions of another, resulting in the formation of a cyclobutane-containing dimer, known as a dianthracene. researchgate.net

This photodimerization is a reversible process. The dianthracene can be cleaved back to the two original anthracene monomers by irradiation with shorter wavelength UV light (<300 nm) or by heating. researchgate.net This reversibility makes anthracene-containing molecules, including this compound, attractive components for the design of photo-crosslinkable and reversible polymer networks. By incorporating this moiety into a polymer backbone or as a pendant group, the material can be crosslinked (solidified or gelled) with UV light and then de-crosslinked (liquefied or softened) with heat or a different wavelength of light. This property is highly valuable for applications in self-healing materials, photo-patterning, and drug delivery systems. researchgate.netresearchgate.net The substituent at the 9-position can influence the photophysical properties and the efficiency of the photodimerization and cleavage reactions.

Thermal Dissociation Kinetics and Arrhenius Parameters of Photodimers

The thermal dissociation of anthracene photodimers is a first-order reaction, and the rate constant (kdis) follows the Arrhenius equation. vub.beresearchgate.net This process is crucial for applications involving thermally reversible materials. Kinetic studies, often performed using techniques like temperature-controlled time-resolved FTIR spectroscopy and differential scanning calorimetry (DSC), provide essential data on the stability of these dimers. rsc.org

The dissociation process can be more complex in the condensed state compared to in solution due to the influence of the material's crystallinity. rsc.org The crystalline structure of the photodimer can stabilize it, leading to slower initial dissociation rates. rsc.org As the dissociation proceeds, a mixture of the dimer and the newly formed monomer is created, which can lead to changes in the phase behavior of the system and abruptly alter the reaction rate. rsc.orgrsc.org

Distinct kinetic parameters are often observed for the dissociation from the molten state versus the crystalline state. rsc.org For instance, studies on various 9-substituted anthracene derivatives have shown that both electron-donating and electron-withdrawing substituents can influence the rate of thermal dissociation. researchgate.netresearchgate.net

Below is a representative table illustrating the type of data obtained from such kinetic studies.

| Photodimer of Anthracene Derivative | State | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) |

| 9-Cyanoanthracene | Crystalline (low temp) | 176 | - |

| 9-Cyanoanthracene | Crystalline (high temp) | 360 | - |

| 9-Cyano-10-acetoxyanthracene | Crystalline (low temp) | 163 | - |

| 9-Cyano-10-acetoxyanthracene | Crystalline (high temp) | 234 | - |

Note: The data in this table is illustrative of values reported for substituted anthracene photodimers and is based on findings for 9-cyano-anthracene derivatives. vub.be The specific Arrhenius parameters for the this compound photodimer were not available in the searched literature.

Substituent Effects on Photoreactivity and Thermal Reversibility

Substituents at the 9-position of the anthracene ring significantly influence the molecule's photoreactivity and the thermal reversibility of its photodimer. vub.bevub.be The electronic nature of the substituent alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). vub.be

Electron-donating groups tend to decrease this energy gap, resulting in a red shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) for photodimerization. vub.beresearchgate.net Conversely, electron-withdrawing groups can also lead to a red shift in the absorption maxima. researchgate.net These shifts are critical for controlling the wavelength of light required to initiate the [4+4] photocycloaddition. researchgate.net

The electronic effect of the substituent also impacts the thermal stability of the resulting photodimer. researchgate.netresearchgate.net Studies on a range of 9-substituted anthracenes have demonstrated that a greater magnitude of the electronic effect, whether electron-donating or electron-withdrawing, generally leads to faster thermal dissociation kinetics and thus, lower thermal stability of the photodimer. researchgate.netresearchgate.net This tunability of both photoreactivity and thermal reversibility is a key area of research for developing multi-stimuli-responsive materials. vub.bevub.be

The length and chemical nature of the substituent can also affect the thermophysical properties, such as crystallinity, of both the monomer and the photodimer. vub.be These properties, in turn, have a significant impact on the kinetics of both the photodimerization and the thermal dissociation reactions. vub.be

Polymerization Reactions of C9-Vinyl Anthracenes

The vinyl group at the 9-position of anthracene derivatives like this compound allows them to act as monomers in various polymerization reactions.

Free Radical Polymerization and Copolymerization Kinetics

Vinyl anthracene monomers can undergo free radical polymerization (FRP). The kinetics of these polymerizations are influenced by standard parameters such as the nature and concentration of the initiator, temperature, and solvent. The reactivity of the vinyl group is a key factor in the propagation step of the polymerization.

In copolymerization reactions, where a vinyl anthracene is polymerized with other vinyl monomers, the reactivity ratios of the comonomers are crucial in determining the composition and structure of the resulting copolymer. For instance, studies on the free-radical copolymerization of various vinyl monomers have explored how different reaction conditions and the nature of the monomers affect the polymerization kinetics and the properties of the final polymer.

Cationic Polymerization Pathways and Mechanisms

Cationic polymerization is another pathway for the polymerization of vinyl anthracenes. This type of polymerization is typically initiated by a cationic species that attacks the electron-rich double bond of the vinyl group. Research has shown that anthracene derivatives can initiate the cationic polymerization of other monomers, such as styrene, under specific conditions. rsc.org For example, the formation of anthracene cation radicals from certain anthracene derivatives can trigger the polymerization process. rsc.org The mechanism involves the generation of a carbocation at the vinyl group, which then propagates by adding to other monomer units.

Electrochemical Polymerization of Anthracene-Based Monomers

Electrochemical polymerization offers a method to create polymer films directly on an electrode surface. Anthracene itself can be electrochemically polymerized to form a conductive polymer film. rsc.org This process involves the oxidation of the anthracene monomer to form radical cations, which then couple to form the polymer.

Similarly, anthracene-based monomers with polymerizable groups can be used to form polymer films through electropolymerization. The electrochemical properties of the resulting polymers can be tuned by the structure of the monomer. For example, copolymers of anthracene and other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically, yielding materials with interesting electrochromic properties. researchgate.netyyu.edu.tr The voltage range for electropolymerization is a critical parameter, and techniques like cyclic voltammetry are often used to grow and characterize these polymer films. rsc.org

Reactions with Singlet Oxygen (¹O₂) as a Chemical Trap

The reaction of this compound with singlet oxygen (¹O₂) is a prime example of its utility as a chemical trap for this highly reactive species. While specific studies detailing the reaction kinetics and thermodynamics of this compound are not extensively documented in publicly available literature, the reactivity of the anthracene core is well-established. Anthracene and its derivatives are known to react with singlet oxygen in a characteristic [4+2] cycloaddition reaction, also known as a hetero-Diels-Alder reaction. nih.govrsc.org

This reaction involves the addition of singlet oxygen across the 9 and 10 positions of the anthracene ring system to form a stable endoperoxide. This process effectively "traps" the transient and highly reactive singlet oxygen molecule, converting it into a more stable chemical entity. The formation of this endoperoxide disrupts the aromaticity of the central anthracene ring, leading to significant changes in the molecule's spectroscopic properties, most notably a decrease in fluorescence. scielo.org.co This change in fluorescence is a key indicator used to monitor the presence and quantity of singlet oxygen in a given system.

The general mechanism for the reaction of an anthracene derivative with singlet oxygen is depicted below:

General Reaction Scheme: Anthracene Derivative + ¹O₂ ⟶ Anthracene-9,10-endoperoxide

In the case of this compound, the reaction would proceed as follows, yielding this compound-9,10-endoperoxide. The isopropenyl group at the 9-position is expected to influence the electron density of the anthracene system, which can, in turn, affect the rate of the cycloaddition reaction. Generally, electron-donating groups on the anthracene ring can enhance the rate of reaction with singlet oxygen. nih.gov

The trapping of singlet oxygen by anthracene derivatives has been utilized in various research contexts, including the study of photodynamic therapy and as probes for detecting singlet oxygen in biological systems. nih.gov The stability of the resulting endoperoxide is a crucial factor in these applications. While some anthracene endoperoxides are stable, others can undergo further reactions or thermal decomposition to release the trapped oxygen, sometimes in its original singlet state. nih.gov

Detailed Research Findings

The table below summarizes the expected changes and key aspects of the reaction of this compound with singlet oxygen, based on the well-established reactivity of the anthracene scaffold.

| Feature | Description |

| Reactants | This compound, Singlet Oxygen (¹O₂) |

| Reaction Type | [4+2] Cycloaddition (Hetero-Diels-Alder) |

| Product | This compound-9,10-endoperoxide |

| Mechanism | Concerted addition of ¹O₂ across the 9,10-positions of the anthracene ring. |

| Key Outcome | Trapping of reactive singlet oxygen. |

| Observable Changes | Loss of aromaticity in the central ring, decrease in UV-Vis absorbance and fluorescence intensity. |

Further research would be necessary to quantify the specific reaction kinetics and to fully characterize the resulting endoperoxide of this compound. Such studies would provide valuable data for the potential application of this compound as a specific probe for singlet oxygen.

Photophysical Phenomena

Fluorescence Spectroscopy of 9-(Prop-1-en-2-yl)anthracene and its Derivatives

Fluorescence spectroscopy is a primary tool for investigating the electronic properties and excited-state dynamics of aromatic compounds like this compound. The anthracene (B1667546) core is known for its characteristic luminescence, which can be significantly influenced by the nature and position of its substituents.

Emission Maxima and Stokes Shifts

The emission spectrum of an anthracene derivative is characterized by its emission maximum (λem), which is the wavelength at which the highest fluorescence intensity is observed. The Stokes shift, the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a key parameter that provides insight into the structural and electronic changes that occur in the excited state.

For 9-vinylanthracene (B1293765), a compound structurally similar to this compound, the excitation peak is observed at 368 nm, with an emission peak at 427 nm. niscpr.res.in This results in a Stokes shift of 59 nm. niscpr.res.in The photophysical properties of other anthracene derivatives, such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, have also been studied. In dichloromethane (B109758) (CH2Cl2), these compounds exhibit emission maxima ranging from 469 to 522 nm.

The following table summarizes the emission maxima and Stokes shifts for selected anthracene derivatives, illustrating the influence of substitution on these photophysical parameters.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (ν, cm-1) | Reference |

|---|---|---|---|---|---|

| ADPI Derivative 3 | CH2Cl2 | 388 | 491 | 5620 | mdpi.com |

| ADPI Derivative 5a | CH2Cl2 | 388 | 469 | 4620 | mdpi.com |

| ADPI Derivative 5b | CH2Cl2 | 388 | 484 | 5230 | mdpi.com |

| ADPI Derivative 5c | CH2Cl2 | 388 | 482 | 5130 | mdpi.com |

| ADPI Derivative 5d | CH2Cl2 | 387 | 522 | 6860 | mdpi.com |

| ADPI Derivative 6 | CH2Cl2 | 388 | 491 | 5620 | mdpi.com |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Substituents on the anthracene core can have a profound effect on the quantum yield.

For instance, 9,10-disubstituted anthracenes with thiophene (B33073) substituents have been shown to have a decreased fluorescence quantum yield, dropping from nearly unity to less than 10%. rsc.org Conversely, some derivatives exhibit very high quantum yields. One derivative of 9-vinylanthracene has a quantum yield of 0.60 in dimethyl sulfoxide (B87167) (DMSO). nih.gov In a study of 2-phenylanthracene (B159574) derivatives, the introduction of an octyloxyphenyl group (in AntPh-OC8) or an octylphenyl group (in AntPh-C8) resulted in photoluminescence quantum yields of 40.9% and 37.6%, respectively, which is nearly double that of the parent 2-phenylanthracene. nih.gov

The following table presents the fluorescence quantum yields for a selection of anthracene derivatives.

| Compound | Solvent/State | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|

| (E)-4-(2-(Anthracen-9-yl)vinyl)benzaldehyde | DMSO | 0.60 | nih.gov |

| (E)-4-(2-(Anthracen-9-yl)vinyl)pyridine | DMSO | 0.03 | nih.gov |

| (E)-4-(2-(Anthracen-9-yl)vinyl)-1-methylpyridin-1-ium | DMSO | <0.01 | nih.gov |

| 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) | Not Specified | 0.409 | nih.gov |

| 2-(4-octylphenyl)anthracene (AntPh-C8) | Not Specified | 0.376 | nih.gov |

Mechanisms of Fluorescence Quenching and Strategies for Enhancement

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, which are broadly classified as either dynamic or static. Dynamic, or collisional, quenching occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. mdpi.com Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. mdpi.com

The Stern-Volmer equation is often used to analyze fluorescence quenching data. mdpi.com Linearity in a Stern-Volmer plot typically indicates a single quenching mechanism, while positive deviations can suggest that both static and dynamic quenching are occurring simultaneously. mdpi.com Other quenching mechanisms include Förster resonance energy transfer (FRET), Dexter energy transfer, and the external heavy atom effect. researchgate.net

Strategies to enhance fluorescence often focus on minimizing non-radiative decay pathways. One effective strategy is the introduction of bulky substituents to the anthracene core. These bulky groups can create steric hindrance that suppresses intermolecular interactions, such as π-π stacking, which are common quenching pathways. researchgate.net This reduction in intermolecular quenching can lead to a significant enhancement of the fluorescence emission in the solid state. researchgate.net

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. The fluorescence lifetime (τ) is a critical parameter that represents the average time a molecule spends in the excited state before returning to the ground state. This technique can provide detailed information about the various radiative and non-radiative processes that de-excite the molecule.

The fluorescence lifetime can be measured using techniques such as time-correlated single-photon counting (TCSPC). nih.govhoriba.com For anthracene and its derivatives, the fluorescence lifetime can be influenced by the surrounding environment and the nature of the substituents. A multinational study established a set of fluorescence lifetime standards, which includes several anthracene derivatives, providing reliable benchmarks for such measurements. nih.govedinst.com

For example, the natural radiative lifetime of 9-cyanoanthracene clusters has been measured to be in the range of 26.5 to 28.4 nanoseconds for argon, krypton, and xenon clusters, respectively. anu.edu.au These values are close to the lifetime of the bare 9-cyanoanthracene molecule at its electronic band origin. anu.edu.au

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems, such as anthracene derivatives, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a second-order NLO process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.

Two-Photon Absorption (TPA) Cross-Sections

There is no available data regarding the two-photon absorption (TPA) cross-sections for this compound. TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons. For many anthracene derivatives, this property is of significant interest for applications in bioimaging and 3D microfabrication. korea.ac.kr Studies on related compounds have shown that TPA cross-sections are influenced by factors such as the length of the π-conjugated system and the presence of electron-donating or withdrawing groups. korea.ac.krnih.gov However, no experimental values or theoretical calculations for the TPA cross-section of this compound have been reported.

Z-scan Spectroscopy for Nonlinear Absorption and Refraction Coefficients

Specific Z-scan spectroscopy data for this compound, which would be used to determine its nonlinear absorption and refraction coefficients, is not found in the reviewed literature. The Z-scan technique is a standard method to measure the magnitude and sign of nonlinear optical properties. rsc.orgacs.org For other anthracene derivatives, Z-scan studies have been instrumental in characterizing their reverse saturable absorption and other NLO behaviors, often revealing that the molecular structure plays a key role in the observed phenomena. rsc.orgrsc.org Without such a study on this compound, its nonlinear coefficients remain unknown.

Influence of Molecular Planarity and Intramolecular Charge Transfer (ICT) on NLO Response

A detailed analysis of how molecular planarity and intramolecular charge transfer (ICT) affect the NLO response of this compound cannot be provided due to the absence of specific research on this compound. In the broader context of anthracene derivatives, it is well-established that molecular planarity significantly enhances the NLO response by facilitating π-electron delocalization. rsc.org Similarly, the introduction of donor-acceptor groups to induce ICT is a common strategy to increase TPA cross-sections and other NLO properties. rsc.orgkorea.ac.kr The prop-1-en-2-yl group's specific electronic contribution and its effect on the planarity of the anthracene core would need to be investigated to understand its influence on the NLO response.

Excited-State Dynamics and Relaxation Pathways

Information on the excited-state dynamics and relaxation pathways of this compound is not available. Studies on other anthracenes, such as cyanoanthracenes or 9,10-diphenylanthracene, have utilized techniques like transient absorption spectroscopy to probe the lifetimes and decay channels of their excited states. nih.govrsc.org These studies reveal complex dynamics, including relaxation to charge transfer states, intersystem crossing, and non-radiative decay, often occurring on picosecond to nanosecond timescales. nih.govnih.gov The specific pathways for this compound following photoexcitation have not been documented.

Advanced Applications and Functional Materials

Materials for Organic Electronics and Optoelectronics

There is a significant body of research on the use of various anthracene (B1667546) derivatives in organic electronics and optoelectronics. These compounds are valued for their inherent fluorescence and charge-transport properties. However, specific studies detailing the role of 9-(prop-1-en-2-yl)anthracene in these applications are not found in the reviewed literature. The subsequent sections reflect this lack of specific data.

Role in Organic Light-Emitting Diodes (OLEDs)

While numerous anthracene-based molecules have been synthesized and evaluated as emitters or hosts in OLEDs to achieve efficient blue or white light emission, there is no specific research available that details the synthesis, characterization, or performance of this compound within an OLED device structure.

Development of Optical Limiters and Components for Laser Photonics

The nonlinear optical properties of some anthracene derivatives make them candidates for applications such as optical limiting, which is crucial for protecting sensitive equipment from high-intensity laser radiation. However, there are no available studies that investigate the optical limiting capabilities or other laser photonics applications of this compound.

Fabrication of Electrochromic Materials

Electrochromic materials, which change color in response to an applied voltage, have been developed using various organic compounds. The potential for this compound to be used in the fabrication of such materials has not been reported in the scientific literature.

Chemical Sensors and Fluorescent Probes

The inherent fluorescence of the anthracene core is often exploited in the design of chemical sensors and fluorescent probes. Substituents on the anthracene ring can be tailored to interact with specific analytes, leading to a detectable change in fluorescence.

Luminescent Chemosensors and Molecular Switches

Anthracene derivatives are a well-known class of compounds used in the design of luminescent chemosensors and molecular switches. nih.gov However, specific research demonstrating the application of this compound as a luminescent chemosensor for detecting ions or molecules, or as a component in a molecular switch, is not available.

Utilization as Chemical Traps for Reactive Oxygen Species in Biological Systems

Anthracene derivatives have been widely explored for their ability to react with and trap singlet molecular oxygen (¹O₂), a reactive oxygen species (ROS) that can cause cellular damage. mdpi.com This reaction typically involves a [4+2] cycloaddition to form an endoperoxide. While this is a general property of many anthracenic compounds, there are no specific studies that detail the efficiency or application of this compound as a chemical trap for ROS in biological systems.

Application as Fluorescent Probes in Advanced Detection Systems

The inherent fluorescence of the anthracene moiety forms the basis for its application in advanced detection systems. Anthracene derivatives are known to exhibit changes in their fluorescence intensity or spectral position in response to their local environment, a property that can be harnessed for the development of sensitive fluorescent probes. While specific studies detailing the use of this compound as a fluorescent probe are limited, its potential can be inferred from the behavior of similar 9-substituted anthracenes.

The isopropenyl group at the 9-position can influence the electronic and steric properties of the anthracene core, potentially modulating its fluorescence quantum yield and lifetime. These photophysical parameters are critical for the performance of a fluorescent probe. For instance, the interaction of the probe with an analyte could lead to a detectable change in fluorescence through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation. The development of advanced detection systems would involve functionalizing the this compound molecule to selectively bind to target analytes, thereby creating a specific and sensitive detection method. Further research is necessary to synthesize and characterize such probes and to evaluate their efficacy in various detection applications.

Photoresponsive and Reversible Polymer Systems

The ability of anthracene to undergo reversible [4π+4π] photodimerization upon exposure to UV light is a key feature that enables its use in the creation of photoresponsive and reversible polymer systems. This reversible cycloaddition reaction allows for the light-induced crosslinking and cleavage of polymer chains, leading to materials with tunable properties.

Design of Tailor-Made Reversible Polymers via Photodimerization